molecular formula C12H10O2 B584897 7-Methoxy-1-naphthaldehyde-d3 CAS No. 1346604-99-6

7-Methoxy-1-naphthaldehyde-d3

Cat. No.: B584897
CAS No.: 1346604-99-6
M. Wt: 189.228
InChI Key: WYDUFXRPFJPXGH-FIBGUPNXSA-N
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Description

7-Methoxy-1-naphthaldehyde-d3 is a deuterated form of the organic compound 7-Methoxy-1-naphthaldehyde. This compound is labeled with three deuterium atoms, which replace three hydrogen atoms in the molecule. It is commonly used as a starting material in the synthesis of various organic compounds and is particularly valuable in research due to its unique isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-naphthaldehyde-d3 typically involves the deuteration of 7-Methoxy-1-naphthaldehyde. This process can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield production. The reaction parameters are optimized to achieve the desired isotopic purity and product quality .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-naphthaldehyde-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methoxy-1-naphthaldehyde-d3 is widely used in scientific research, including:

    Chemistry: As a labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: It serves as a probe in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: It is used in drug development and pharmacokinetic studies to trace the metabolic fate of drugs.

    Industry: It is employed in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 7-Methoxy-1-naphthaldehyde-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and interactions. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as oxidation and reduction, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1-naphthaldehyde-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling enhances the compound’s stability and allows for detailed studies using techniques like NMR spectroscopy. This makes it a valuable tool in various scientific disciplines .

Properties

CAS No.

1346604-99-6

Molecular Formula

C12H10O2

Molecular Weight

189.228

IUPAC Name

7-(trideuteriomethoxy)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H10O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-8H,1H3/i1D3

InChI Key

WYDUFXRPFJPXGH-FIBGUPNXSA-N

SMILES

COC1=CC2=C(C=CC=C2C=O)C=C1

Synonyms

7-(Methoxy-d3)-1-naphthalenecarboxaldehyde;  MONAL 71-d3; 

Origin of Product

United States

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